p70S6K Inhibitor LY2584702 is an orally available inhibitor of p70S6K signaling, with potential antineoplastic activity. p70S6K inhibitor LY2584702 inhibits ribosomal protein S6 Kinase (p70S6K), and prevents phosphorylation of the S6 subunit of ribosomes, thereby inhibiting normal ribosomal function within tumor cells leading to a decrease in protein synthesis and in cellular proliferation. P70S6K, a serine/threonine kinase, acts downstream of PIP3 and phosphoinositide-dependent kinase-1 in the PI3 kinase pathway, is often upregulated in a variety of cancer cells, and is involved in the regulation of cell growth, proliferation, motility, and survival.
Ly2584702
CAS No.: 1082949-67-4
Cat. No.: VC0001692
Molecular Formula: C21H19F4N7
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1082949-67-4 |
---|---|
Molecular Formula | C21H19F4N7 |
Molecular Weight | 445.4 g/mol |
IUPAC Name | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) |
Standard InChI Key | FYXRSVDHGLUMHB-UHFFFAOYSA-N |
SMILES | CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F |
Canonical SMILES | CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F |
Chemical and Pharmacological Properties of LY2584702
Structural Characteristics and Formulation
LY2584702 tosylate salt (C28H27F4N7O3S) has a molecular weight of 617.6 g/mol . The parent compound (LY2584702 free base, CID 25118925) is combined with p-toluenesulfonic acid (CID 6101) to enhance solubility and stability. Key structural features include:
-
A pyrazolo[3,4-d]pyrimidine core, common in kinase inhibitors.
-
A 4-fluoro-3-(trifluoromethyl)phenyl group contributing to target binding specificity.
-
A piperidine linker facilitating interactions with the p70S6K ATP-binding pocket .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C28H27F4N7O3S |
Molecular Weight | 617.6 g/mol |
Solubility (DMSO) | 30 mg/mL (67.35 mM) |
IC50 (p70S6K) | 4 nM |
IC50 (pS6 in HCT116) | 0.1–0.24 μM |
Mechanism of Action and Preclinical Efficacy
Target Engagement and Pathway Modulation
LY2584702 inhibits p70S6K, a serine/threonine kinase downstream of mTORC1, by competing with ATP at the kinase domain . Phosphorylation of the S6 ribosomal protein (pS6), a biomarker of pathway activity, is suppressed at IC50 values of 0.1–0.24 μM in HCT116 colon cancer cells . This inhibition disrupts ribosomal biogenesis and protein synthesis, critical for tumor cell proliferation.
Synergistic Antitumor Effects
Preclinical studies demonstrate synergy with other pathway inhibitors:
-
EGFR inhibitors: Combined treatment enhances apoptosis in EGFR-driven models.
-
mTOR inhibitors: Dual targeting reduces compensatory Akt activation .
-
AXL inhibitors: In PTEN-deficient glioblastoma, LY2584702 + BMS-777607 (AXL inhibitor) suppresses glucose flux into pyrimidine biosynthesis, achieving tumor regression in xenografts .
Table 2: In Vivo Efficacy in Xenograft Models
Model | Dose (mg/kg) | Outcome |
---|---|---|
U87MG glioblastoma | 12.5 BID | 58% tumor growth inhibition |
HCT116 colon | 12.5 BID | 72% reduction in tumor volume |
Clinical Development and Trial Outcomes
Phase I Dose Escalation Studies
Two phase I trials evaluated LY2584702 in advanced solid tumors:
U.S. Cohort (NCT01394003)
-
Design: 34 patients received daily (QD) or twice-daily (BID) dosing .
-
MTD: 75 mg BID and 100 mg QD.
-
Toxicities: Grade 3 dose-limiting events included vomiting (n=2), hypophosphatemia (n=2), and pancreatitis (n=1) .
-
Pharmacokinetics: Non-dose-proportional exposure with high interpatient variability (AUC range: 1,200–8,400 ng·h/mL) .
Japanese Cohort
-
Safety: No dose-limiting toxicities; Grade 3 hyperbilirubinemia and elevated alkaline phosphatase observed .
-
Efficacy: Stable disease ≥137 days in 2 patients (esophageal and colon cancer) .
Pharmacodynamic Biomarkers
Skin biopsies and peripheral blood mononuclear cells (PBMCs) revealed:
-
pS6 Reduction: 40–60% decrease in epidermal pS6 expression at MTD .
-
Feedback Activation: pAKT and pPRAS40 upregulation, suggesting mTORC2 compensation .
Challenges and Limitations in Monotherapy Development
Pharmacokinetic Variability
The compound’s poor solubility and erratic absorption contributed to subtherapeutic exposure in 30% of patients . Food effects further complicated dosing consistency, with a 2.3-fold increase in AUC under fed conditions .
Adaptive Resistance Mechanisms
Feedback loops within the PI3K/Akt/mTOR network limited single-agent efficacy:
-
S6K2 Upregulation: Genetic studies showed S6K2 compensates for S6K1 inhibition, necessitating dual targeting .
-
AXL Overexpression: S6K2 suppression increased AXL receptor tyrosine kinase activity, promoting survival .
Emerging Strategies: Combination Therapies
Rationale for AXL Co-Inhibition
In PTEN-deficient glioblastoma, LY2584702 + BMS-777607:
-
Reduced pyrimidine biosynthesis by 65% (p<0.01 vs. monotherapy) .
-
Achieved blood-brain barrier penetration (brain/plasma ratio: 0.8) .
-
Extended median survival in murine models by 42 days (p=0.004) .
Biomarker-Driven Approaches
PD analyses identified candidate biomarkers for patient stratification:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume